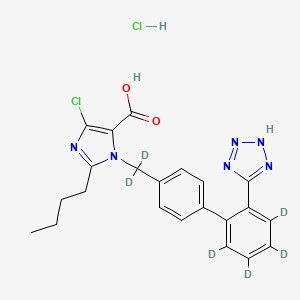
Losartan acid-d6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Losartan acid-d6 (hydrochloride) is a deuterated form of losartan, a potent and selective angiotensin II type 1 receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of losartan. The deuterium labeling in losartan acid-d6 (hydrochloride) helps in tracing the compound during various biochemical processes, making it a valuable tool in drug development and pharmacological studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of losartan acid-d6 (hydrochloride) involves the incorporation of deuterium atoms into the losartan molecule. The key intermediates in the synthesis are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The synthesis begins with the preparation of these intermediates, followed by their coupling to form the final product. The reaction conditions typically involve the use of solvents like tetrahydrofuran and reagents such as manganese chloride and chlorotrimethylsilane .
Industrial Production Methods: In an industrial setting, the synthesis of losartan acid-d6 (hydrochloride) follows a similar route but is optimized for large-scale production. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The key steps include the preparation of deuterated intermediates, their coupling, and subsequent purification using techniques like crystallization and chromatography .
化学反応の分析
Types of Reactions: Losartan acid-d6 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring in losartan can undergo substitution reactions with various electrophiles.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester or amide bonds in the molecule can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide and zinc trifluoromethanesulfonate are commonly used.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions are employed, often using hydrochloric acid or sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of losartan, oxidized or reduced forms of the imidazole ring, and hydrolyzed fragments of the molecule .
科学的研究の応用
Losartan acid-d6 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying the metabolic pathways of losartan and its derivatives.
Biology: Helps in understanding the interaction of losartan with biological targets, such as angiotensin II receptors.
Medicine: Aids in the development of new antihypertensive drugs by providing insights into the pharmacokinetics and dynamics of losartan.
Industry: Utilized in the quality control and validation of losartan formulations
作用機序
Losartan acid-d6 (hydrochloride) exerts its effects by blocking the angiotensin II type 1 receptors. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. The molecular targets include the AT1 receptors located in various tissues, such as the heart, kidneys, and blood vessels. The pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance .
類似化合物との比較
Losartan Potassium: The non-deuterated form of losartan, widely used as an antihypertensive drug.
Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Irbesartan: A compound with a similar structure and function, used in the treatment of hypertension and diabetic nephropathy.
Uniqueness of Losartan Acid-d6 (Hydrochloride): The primary uniqueness of losartan acid-d6 (hydrochloride) lies in its deuterium labeling, which allows for precise tracing and analysis in pharmacokinetic studies. This feature makes it an invaluable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
特性
分子式 |
C22H22Cl2N6O2 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
2-butyl-5-chloro-3-[dideuterio-[4-[2,3,4,5-tetradeuterio-6-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H21ClN6O2.ClH/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21;/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28);1H/i4D,5D,6D,7D,13D2; |
InChIキー |
MQEYGHYUCYCJDC-KHHCLRONSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=CC=C(C=C2)C([2H])([2H])N3C(=NC(=C3C(=O)O)Cl)CCCC)C4=NNN=N4)[2H])[2H].Cl |
正規SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


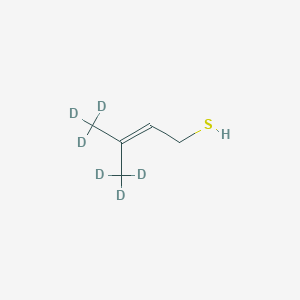
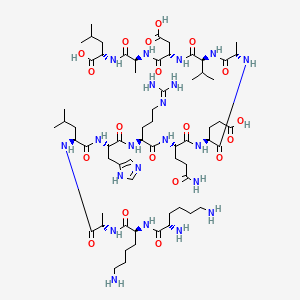
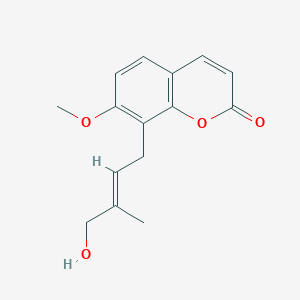
![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)
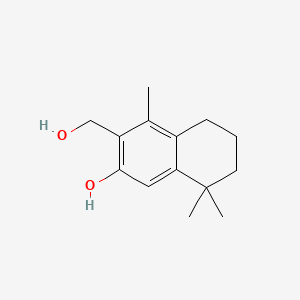
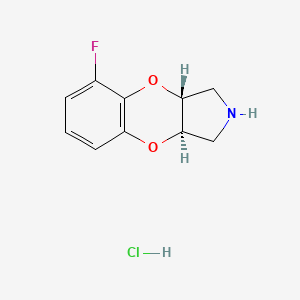
![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
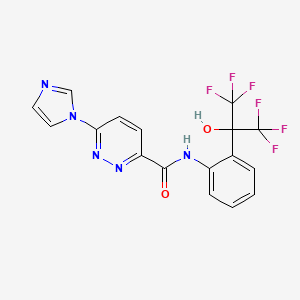
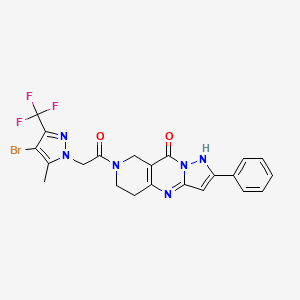
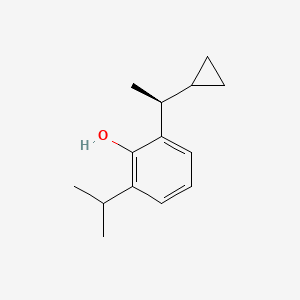
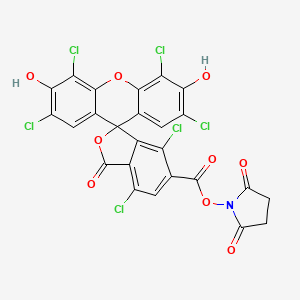
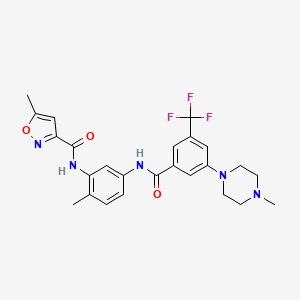
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)
